molecular formula C7H9NO3 B145823 Ammonium salicylate CAS No. 528-94-9

Ammonium salicylate

Cat. No.: B145823
CAS No.: 528-94-9
M. Wt: 155.15 g/mol
InChI Key: BOFZOTMTKBQRAB-UHFFFAOYSA-N
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Description

Ammonium salicylate is an organic compound with the chemical formula C₇H₉NO₃ . It appears as a crystalline or white powder and is primarily used as an intermediate in pharmaceuticals and organic synthesis . This compound is known for its role in various chemical reactions and its applications in different scientific fields.

Mechanism of Action

Target of Action

Ammonium Salicylate, also known as Benzoic acid, 2-hydroxy-, ammonium salt or Benzoic acid, 2-hydroxy-, monoammonium salt, primarily targets the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins and thromboxanes .

Mode of Action

This compound acts by irreversibly inhibiting COX-1 and COX-2 . This inhibition decreases the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . The compound’s anti-inflammatory activity is attributed to this mechanism .

Biochemical Pathways

This compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid into prostaglandins and thromboxanes . This results in reduced inflammation and pain .

Pharmacokinetics

Salicylates, such as Aspirin (acetylsalicylic acid), are well absorbed in the gastrointestinal tract . They are metabolized in the liver and, to a lesser extent, the stomach, so that only a portion of the dose reaches the systemic circulation as the original compound . Both the original compound and its metabolites are bound to serum albumin . The serum half-life of salicylates is dose-dependent .

Result of Action

The primary result of this compound’s action is the reduction of inflammation and pain . This is achieved through the inhibition of prostaglandin synthesis, which plays a key role in the inflammatory response .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the context of soil analysis, the presence of complexing agents like citrate and sodium potassium tartrate can prevent the precipitation of metals, which is necessary for the reaction between ammonium and salicylate . Furthermore, the efficacy of salicylates can be affected by physiological conditions associated with low serum albumin .

Biochemical Analysis

Biochemical Properties

Ammonium Salicylate is synthesized from chorismate, which is derived from the shikimate pathway . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the Berthelot reaction for the detection of ammonium (NH4+) and atmospheric ammonia (NH3), where it acts as the chromogenic substrate .

Cellular Effects

This compound can have various effects on cellular processes. For example, salicylates, which include this compound, have been found to have effects on metabolic processes such as adipose tissue lipolysis and liver fatty acid synthesis . These effects can potentially be explained by the activation of AMP-activated protein kinase (AMPK) by salicylate .

Molecular Mechanism

The molecular mechanism of this compound involves its role in the Berthelot reaction. The reaction activity of the Berthelot reaction can be enhanced by the strong electron-donating property of a group in the salicylate, activating the two-step electrophilic aromatic substitution reaction in the Berthelot reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the Berthelot reaction, which involves this compound, can show different colorimetric responses and color changes at different concentrations of NH4+ .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that high doses of salicylate, the active ingredient in aspirin, can result in behavioral evidence of tinnitus and hyperacusis in animals .

Metabolic Pathways

This compound is involved in the biosynthesis of salicylates, which are synthesized from chorismate, derived from the shikimate pathway . This process involves enzymes such as isochorismate synthase, which converts chorismate to isochorismate, a common precursor for synthesizing salicylic acid .

Transport and Distribution

Salicylic acid, a related compound, is known to be mobile and can be transported within the plant, mainly via the phloem .

Subcellular Localization

Related compounds, such as ammonium transporters, have been found to localize on the apical side of certain cells and in their intracellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium salicylate can be synthesized by reacting salicylic acid with ammonia. The process involves introducing ammonia gas or ammonia water to a salicylic acid slurry until the pH of the solution reaches between 7.5 and 13.0. The solution is then evaporated to obtain this compound solid .

Industrial Production Methods: In industrial settings, this compound is produced by forming a mixture of this compound solid, urea, sulfamic acid, a catalyst, and a solvent. The mixture is then heated at specific temperatures and durations, followed by filtration, evaporation, crystallization, recrystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Ammonium salicylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Sodium Salicylate
  • Potassium Salicylate
  • Calcium Salicylate

Comparison: Ammonium salicylate is unique due to its specific reactivity and applications. Unlike sodium or potassium salicylate, this compound is particularly useful in reactions requiring ammonium ions. Its role in the Berthelot reaction for detecting ammonium and atmospheric ammonia highlights its distinctiveness compared to other salicylates .

Properties

IUPAC Name

azanium;2-carboxyphenolate
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InChI

InChI=1S/C7H6O3.H3N/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);1H3
Source PubChem
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InChI Key

BOFZOTMTKBQRAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[O-].[NH4+]
Source PubChem
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Molecular Formula

C7H9NO3
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DSSTOX Substance ID

DTXSID30883424
Record name Benzoic acid, 2-hydroxy-, ammonium salt (1:1)
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Molecular Weight

155.15 g/mol
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Physical Description

Colorless or white, odorless solid; discolors on light exposure; [Merck Index]
Record name Ammonium salicylate
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CAS No.

528-94-9, 31295-34-8
Record name Ammonium salicylate
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Record name Ammonium salicylate [NF]
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